molecular formula C10H5Cl2N3 B13003126 1,4-Dichloroimidazo[1,2-a]quinoxaline

1,4-Dichloroimidazo[1,2-a]quinoxaline

Cat. No.: B13003126
M. Wt: 238.07 g/mol
InChI Key: WXXVZLGVAAMLMH-UHFFFAOYSA-N
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Description

1,4-Dichloroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of two chlorine atoms at the 1 and 4 positions of the imidazo[1,2-a]quinoxaline skeleton. It has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloroimidazo[1,2-a]quinoxaline can be synthesized through several methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the condensation of 2-(imidazol-1-yl)aniline with carbonyldiimidazole, followed by reaction with phosphoryl chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1,4-Dichloroimidazo[1,2-a]quinoxaline is not fully understood. preliminary studies suggest that it exerts its biological effects by disrupting key cellular processes. For example, its antifungal activity is believed to result from the disruption of hyphal differentiation, spore germination, and germ tube growth . Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

1,4-Dichloroimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H5Cl2N3

Molecular Weight

238.07 g/mol

IUPAC Name

1,4-dichloroimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C10H5Cl2N3/c11-8-5-13-10-9(12)14-6-3-1-2-4-7(6)15(8)10/h1-5H

InChI Key

WXXVZLGVAAMLMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NC=C(N23)Cl)Cl

Origin of Product

United States

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